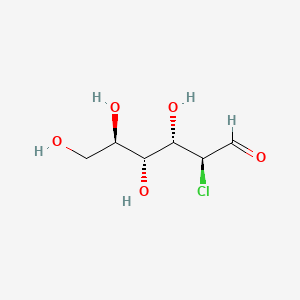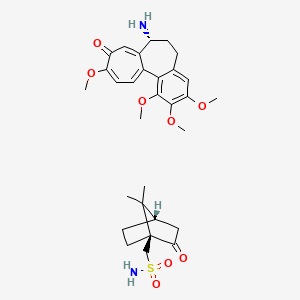
Laevuflex
Descripción general
Descripción
Laevuflex is a synthetic compound with the molecular formula C6H12O6 and a molecular weight of 181.148 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Laevuflex can be synthesized through a series of chemical reactions involving the manipulation of molecules. The synthesis process typically involves the use of physical and chemical techniques to accurately identify, synthesize, and manipulate the molecules of interest. The specific reaction conditions and reagents used in the synthesis of this compound are tailored to achieve the desired molecular structure and properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis processes that ensure high purity and yield. The methods used in industrial production are optimized for efficiency and cost-effectiveness, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Laevuflex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Laevuflex has a wide range of scientific research applications due to its versatile properties. It is used in the study of the structure and function of proteins, nucleic acids, and other molecules. Some of the key applications include:
Chemistry: this compound is used in synthetic chemistry to develop new compounds and study reaction mechanisms.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.
Industry: The compound is used in various industrial processes, including the production of advanced materials and the development of new technologies.
Mecanismo De Acción
The mechanism of action of Laevuflex involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve the inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes. The precise molecular targets and pathways affected by this compound depend on the specific application and the context in which it is used.
Comparación Con Compuestos Similares
Laevuflex is unique in its structure and properties, which distinguish it from other similar compounds. Some of the similar compounds include:
2-(hydroxymethyl)oxane-2,3,4,5-tetrol: This compound shares a similar molecular structure with this compound and is used in similar research applications.
Modafinil analogues: These compounds have structural similarities with this compound and are used in various scientific and medical research applications.
The uniqueness of this compound lies in its specific molecular configuration and the range of applications it supports. Its versatility and potential for use in diverse research fields make it a valuable compound for scientific exploration.
Propiedades
IUPAC Name |
2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859147 | |
| Record name | Hex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-95-3, 6347-01-9 | |
| Record name | 2-Hexulopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686298-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laevuflex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)


![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
